molecular formula C10H12F4O B14475521 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne CAS No. 72063-49-1

5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne

Cat. No.: B14475521
CAS No.: 72063-49-1
M. Wt: 224.19 g/mol
InChI Key: FOLDQLTYAFWZHY-UHFFFAOYSA-N
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Description

5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne is an organic compound characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure. The compound also features a tetrafluoropropoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne typically involves multiple steps, starting with the preparation of the tetrafluoropropoxy group. This group can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors. The alkyne and alkene functionalities are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Conversion to saturated hydrocarbons.

    Substitution: Formation of new ethers or alcohols.

Scientific Research Applications

5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The tetrafluoropropoxy group enhances its stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne: Unique due to the presence of both alkyne and alkene groups.

    5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hexane: Lacks the alkyne and alkene functionalities.

    5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-yne: Contains only the alkyne group.

Uniqueness

The presence of both alkyne and alkene groups in this compound makes it a versatile compound for various chemical transformations and applications. Its tetrafluoropropoxy group further enhances its chemical stability and reactivity, distinguishing it from similar compounds.

Properties

CAS No.

72063-49-1

Molecular Formula

C10H12F4O

Molecular Weight

224.19 g/mol

IUPAC Name

5-methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne

InChI

InChI=1S/C10H12F4O/c1-4-5-6-9(2,3)15-7-10(13,14)8(11)12/h4,8H,1,7H2,2-3H3

InChI Key

FOLDQLTYAFWZHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)OCC(C(F)F)(F)F

Origin of Product

United States

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